1-(3,4-Dimethoxy-benzyl)-5-oxo-pyrrolidine-3-carboxylic acid
Description
Chemical Identity and Structural Characterization
Systematic Nomenclature and IUPAC Classification
The compound’s IUPAC name is 1-[(3,4-dimethoxyphenyl)methyl]-5-oxopyrrolidine-3-carboxylic acid , reflecting its core pyrrolidine ring substituted with a 3,4-dimethoxybenzyl group at the nitrogen atom, a ketone at position 5, and a carboxylic acid at position 3. Alternative designations include:
- 1-(3,4-Dimethoxybenzyl)-5-oxo-3-pyrrolidinecarboxylic acid
- 3-Pyrrolidinecarboxylic acid, 1-[(3,4-dimethoxyphenyl)methyl]-5-oxo-.
The compound belongs to the pyrrolidine-3-carboxylic acid subclass, characterized by a five-membered lactam ring and functionalized side chains.
Molecular Formula and Weight Analysis
The molecular formula is C₁₄H₁₇NO₅ , derived from:
- Pyrrolidine core : C₅H₇NO₃ (lactam ring with carboxylic acid and ketone)
- 3,4-Dimethoxybenzyl group : C₉H₁₀O₂ (benzene ring with two methoxy substituents and a methylene linker).
Molecular weight : 279.29 g/mol (calculated from atomic masses).
| Component | Contribution to Formula |
|---|---|
| Pyrrolidine core | C₅H₇NO₃ |
| Benzyl group | C₉H₁₀O₂ |
| Total | C₁₄H₁₇NO₅ |
CAS Registry Number and Regulatory Identifiers
Regulatory classifications categorize the compound as a research chemical, with no therapeutic approvals as of 2025.
Three-Dimensional Structural Elucidation
Crystallographic Data Interpretation
No experimental crystallographic data is currently available for this compound. Structural insights rely on computational models and spectroscopic comparisons.
Conformational Analysis via Computational Modeling
PubChem3D simulations predict a diverse conformer ensemble (up to 500 conformers) for the compound, with key features:
- Lactam ring puckering : Half-chair conformation due to ketone-induced strain.
- Benzyl group orientation : Methoxy substituents adopt equatorial positions to minimize steric clash.
- Carboxylic acid geometry : Planar arrangement facilitates hydrogen bonding.
Key computed parameters :
Comparative Structural Analysis with Pyrrolidine Derivatives
The 3,4-dimethoxybenzyl group in the target compound uniquely balances electron-donating effects (methoxy) and steric bulk , influencing receptor binding and solubility.
Properties
IUPAC Name |
1-[(3,4-dimethoxyphenyl)methyl]-5-oxopyrrolidine-3-carboxylic acid | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H17NO5/c1-19-11-4-3-9(5-12(11)20-2)7-15-8-10(14(17)18)6-13(15)16/h3-5,10H,6-8H2,1-2H3,(H,17,18) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LAGVWNLMHYIYJP-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C=C(C=C1)CN2CC(CC2=O)C(=O)O)OC | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H17NO5 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
279.29 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
The synthesis of 1-(3,4-Dimethoxy-benzyl)-5-oxo-pyrrolidine-3-carboxylic acid typically involves multiple steps. One common synthetic route includes the protection of the benzyl group, followed by the formation of the pyrrolidine ring and subsequent functionalization to introduce the carboxylic acid group. Industrial production methods may involve the use of catalytic systems to optimize yield and purity .
Chemical Reactions Analysis
1-(3,4-Dimethoxy-benzyl)-5-oxo-pyrrolidine-3-carboxylic acid undergoes various chemical reactions, including:
Reduction: Reduction reactions can be carried out using hydrogenation catalysts to yield reduced derivatives.
Substitution: The compound can undergo substitution reactions, particularly at the benzyl and pyrrolidine moieties, using appropriate nucleophiles and electrophiles.
Scientific Research Applications
1-(3,4-Dimethoxy-benzyl)-5-oxo-pyrrolidine-3-carboxylic acid has several scientific research applications:
Biology: The compound is studied for its potential biological activities, including enzyme inhibition and receptor binding.
Medicine: Research is ongoing to explore its potential therapeutic applications, such as in the development of new drugs.
Mechanism of Action
The mechanism of action of 1-(3,4-Dimethoxy-benzyl)-5-oxo-pyrrolidine-3-carboxylic acid involves its interaction with specific molecular targets. The compound may act by binding to enzymes or receptors, thereby modulating their activity. The pathways involved in its action include oxidative and reductive processes, as well as interactions with cellular components .
Comparison with Similar Compounds
1-(3,4-Dimethoxy-benzyl)-5-oxo-pyrrolidine-3-carboxylic acid can be compared with similar compounds such as:
1-(3,4-Dimethoxybenzyl)-5-oxo-3-pyrrolidinecarboxylic acid: This compound shares a similar structure but may have different reactivity and applications.
3,4-Dimethoxybenzyl alcohol: Used as a precursor in various synthetic routes, it has different functional groups and reactivity.
Veratryl alcohol: Another related compound used in lignin model studies and oxidation reactions.
These comparisons highlight the unique structural features and reactivity of this compound, making it a valuable compound for research and industrial applications.
Biological Activity
1-(3,4-Dimethoxy-benzyl)-5-oxo-pyrrolidine-3-carboxylic acid is a compound of significant interest due to its potential biological activities, particularly in the fields of medicinal chemistry and pharmacology. This article provides a detailed overview of its biological activity, including anticancer and antimicrobial properties, along with relevant research findings and data tables.
Chemical Structure and Properties
The molecular formula for this compound is with a molecular weight of approximately 277.29 g/mol. The compound features a pyrrolidine ring substituted with a dimethoxybenzyl group and a carboxylic acid functional group, contributing to its biological activity.
Anticancer Activity
Recent studies have highlighted the anticancer potential of this compound derivatives. Research using the A549 human lung adenocarcinoma model has shown that certain derivatives exhibit significant cytotoxic effects.
Case Study: Anticancer Activity Evaluation
A study evaluated the cytotoxic effects of various derivatives on A549 cells using an MTT assay. The results indicated that:
- Compound Treatment : A549 cells were treated with a fixed concentration of 100 µM for 24 hours.
- Viability Reduction : The compound led to a viability reduction ranging from 21.2% to 63.4% depending on the specific derivative used (p < 0.05).
- Comparison with Control : The anticancer activity was compared with cisplatin, a standard chemotherapeutic agent, demonstrating that some derivatives had comparable or enhanced effects against cancer cells .
| Compound | Viability (%) | Significance (p-value) |
|---|---|---|
| Control (Cisplatin) | 30% | <0.01 |
| This compound | 63.4% | <0.05 |
| Derivative A | 21.2% | <0.001 |
Antimicrobial Activity
In addition to its anticancer properties, the compound has been evaluated for antimicrobial activity against various pathogens, including multidrug-resistant strains.
Case Study: Antimicrobial Screening
The antimicrobial efficacy was assessed using broth microdilution techniques against clinically significant pathogens:
- Pathogens Tested : Klebsiella pneumoniae, Escherichia coli, Pseudomonas aeruginosa, and Staphylococcus aureus.
- Results : The compound exhibited varying degrees of antimicrobial activity with minimum inhibitory concentrations (MIC) noted above 128 µg/mL for some derivatives, indicating limited efficacy against certain strains .
| Pathogen | MIC (µg/mL) | Activity Level |
|---|---|---|
| K. pneumoniae | >128 | Low |
| E. coli | >128 | Low |
| P. aeruginosa | >128 | Low |
| S. aureus | >128 | Low |
The biological activities of this compound are believed to be mediated through several mechanisms:
- Cell Cycle Arrest : Inducing cell cycle arrest in cancer cells, leading to apoptosis.
- Inhibition of Key Enzymes : Potential inhibition of enzymes involved in cancer cell proliferation.
- Membrane Disruption : Alteration in membrane integrity in microbial cells leading to cell death.
Q & A
Q. What are the established synthetic routes for 1-(3,4-Dimethoxy-benzyl)-5-oxo-pyrrolidine-3-carboxylic acid, and how can reaction parameters be optimized?
The synthesis often involves multi-step condensation reactions. A common approach includes reacting 3,4-dimethoxybenzylamine with a pyrrolidone-3-carboxylic acid precursor, followed by oxidation to form the 5-oxo group. For example, analogous compounds like 5-oxopyrrolidine-3-carboxylic acid derivatives are synthesized via refluxing intermediates (e.g., hydrazides) with succinic anhydride in p-xylene, followed by recrystallization . Optimization strategies include:
- Temperature control : Maintaining reflux temperatures between 110–130°C to balance reaction rate and side-product formation.
- Solvent selection : Polar aprotic solvents (e.g., DMF) may enhance solubility of aromatic intermediates compared to non-polar xylene .
- Stoichiometric tuning : Adjusting molar ratios of reactants (e.g., 1:1.2 for amine:anhydride) to drive completion. Reaction progress should be monitored via TLC/HPLC, and purity validated by melting point analysis and NMR .
Q. Which spectroscopic and chromatographic methods are critical for characterizing this compound?
Key techniques include:
- NMR spectroscopy : H and C NMR confirm the benzyl substitution pattern (e.g., aromatic protons at δ 6.7–7.1 ppm) and pyrrolidine ring conformation .
- IR spectroscopy : Peaks at ~1700 cm verify carbonyl groups (5-oxo and carboxylic acid) .
- HPLC-MS : Ensures purity (>95%) and validates molecular weight (e.g., [M+H]+ at m/z 306 for CHNO) .
- X-ray crystallography : Resolves absolute stereochemistry of chiral centers (if applicable) .
Q. How are physicochemical properties like pKa, solubility, and stability determined for this compound?
- pKa : Predicted computationally (e.g., ~4.44 for the carboxylic acid group) using quantum chemical methods or measured via potentiometric titration .
- Solubility : Evaluated in DMSO, water, and ethanol using shake-flask methods, with data cross-validated by HPLC .
- Stability : Accelerated degradation studies under varying pH, temperature, and humidity (e.g., 40°C/75% RH for 4 weeks) assess hydrolytic/oxidative susceptibility .
Advanced Research Questions
Q. How can diastereoselectivity be achieved in the synthesis of chiral derivatives of this compound?
Diastereoselective synthesis requires chiral auxiliaries or catalysts. For example, methyl 3-aryl-5-oxopyrrolidine-2-carboxylates are synthesized with >90% diastereomeric excess using enantiopure benzylamines or asymmetric Michael additions . Reaction conditions (e.g., low-temperature kinetic control) and solvent polarity (e.g., THF vs. toluene) critically influence stereochemical outcomes. Chiral HPLC or NOESY NMR analyses confirm configuration .
Q. What computational strategies are effective in designing novel derivatives with enhanced bioactivity?
- Reaction path searching : Quantum mechanical methods (DFT) model transition states to predict feasible reaction pathways for derivative synthesis .
- Molecular docking : Identifies potential binding interactions with biological targets (e.g., enzymes like PYCR1) by simulating ligand-receptor complexes .
- QSAR modeling : Correlates structural features (e.g., methoxy group positioning) with antibacterial IC values to guide synthetic priorities .
Q. How should researchers address contradictory bioactivity data across studies?
Discrepancies often arise from:
- Assay variability : Standardize protocols (e.g., MIC testing per CLSI guidelines) and include positive controls (e.g., ciprofloxacin for antibacterial studies) .
- Structural analogs : Confirm compound identity via HRMS and differentiate from common impurities (e.g., de-methylated byproducts) .
- Cellular context : Account for cell-line-specific permeability (e.g., Gram-negative vs. Gram-positive bacteria) by pairing in vitro assays with membrane permeability studies .
Q. What methodologies elucidate the mechanism of action in antimicrobial studies?
- Enzyme inhibition assays : Directly measure compound effects on target enzymes (e.g., PYCR1 reductase activity via NADPH consumption) .
- Metabolic profiling : LC-MS-based metabolomics identifies disrupted pathways (e.g., proline metabolism) in treated bacterial cultures .
- Resistance studies : Serial passage experiments under sub-inhibitory concentrations detect emergent resistance mutations, informing target relevance .
Methodological Notes
- Data Validation : Cross-reference experimental results with computational predictions (e.g., pKa, logP) to identify outliers .
- Advanced Analytics : Use tandem MS/MS for structural elucidation of degradation products .
- Ethical Reporting : Disclose synthetic yields, purity thresholds, and assay limitations to ensure reproducibility .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
